molecular formula C33H62O6 B1683028 Tricaprin CAS No. 621-71-6

Tricaprin

Cat. No. B1683028
CAS RN: 621-71-6
M. Wt: 554.8 g/mol
InChI Key: LADGBHLMCUINGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricaprin is a triglyceride obtained by the formal acylation of the three hydroxyl groups of glycerol with capric acid . It is a precursor to decanoic acid (DA), which can be hydrolyzed to DA . Tricaprin is the main component of medium-chain triglycerides (MCT) and has anti-androgenic and anti-hyperglycemic properties .


Synthesis Analysis

The synthesis of tricaprin in a solvent-free system was conducted by mixing a commercial immobilized lipase with the organic reactants (glycerol and fatty acids) .


Molecular Structure Analysis

Tricaprin has a molecular formula of C33H62O6 . It belongs to the class of organic compounds known as triacylglycerols . These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages .


Chemical Reactions Analysis

Tricaprin has been used in trials studying the supportive care and treatment of Alzheimer’s Disease . It has been demonstrated that incorporating triglyceride into liposomes may alter membrane packing order and hydrophobic drug encapsulation capacity .


Physical And Chemical Properties Analysis

Tricaprin is a solid substance with a whitish-yellow color and a characteristic odor . It has a molar mass of 554.84 g/mol .

Scientific Research Applications

1. Potential in Treating Cardiovascular Diseases

Tricaprin has shown promise in addressing cardiovascular diseases like Triglyceride Deposit Cardiomyovasculopathy (TGCV). In a study by Suzuki et al. (2018), tricaprin was found to improve myocardial abnormality in a mouse model of TGCV by enhancing the metabolism of long-chain fatty acids and reducing triglyceride accumulation, thereby improving left ventricular function (Suzuki et al., 2018). Another study by Hara et al. (2020) reported that a tricaprin diet ameliorated heart failure in a TGCV mouse model at the protein expression level, indicating the potential of tricaprin in treating this rare cardiovascular disorder (Hara et al., 2020).

2. Role in Metabolic Processes

Tricaprin has been studied for its role in metabolic processes. A study demonstrated that oral administration of synthetic tricaprin in dogs altered plasma concentrations of capric acid, a fatty acid, suggesting that tricaprin influences fatty acid metabolism (Shrestha et al., 2017).

3. Application in Biomedical Fields

Tricaprin has applications in biomedical research, such as in the development of triglyceride-based magnetic nanocomposites for magnetic hyperthermia and controlled drug delivery. Almeida et al. (2017) explored the use of tricaprin in developing solid lipid nanocomposites for potential applications in hyperthermia and drug delivery (Almeida et al., 2017).

4. Chemical Synthesis and Process Intensification

The chemical synthesis of tricaprin has been the focus of research for process intensification. Jadhav and Annapure (2021) investigated the synthesis of tricaprin through an esterification reaction enhanced by ultrasonication, indicating advancements in the manufacturing process of tricaprin (Jadhav & Annapure, 2021).

Safety And Hazards

Tricaprin is combustible and can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of fire, it is recommended to wear self-contained breathing apparatus .

Future Directions

Tricaprin has been used in trials studying the supportive care and treatment of Alzheimer’s Disease . Researchers from Osaka University found that dietary supplementation with tricaprin results in coronary artery plaque regression and resolution of symptoms in patients with triglyceride deposit cardiomyovasculopathy . This suggests potential future directions for the use of tricaprin in the treatment of certain heart diseases .

properties

IUPAC Name

2,3-di(decanoyloxy)propyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADGBHLMCUINGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H62O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042651
Record name Tricaprin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(10:0/10:0/10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tricaprin

CAS RN

621-71-6
Record name Tricaprin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricaprin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricaprin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tricaprin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol tridecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICAPRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1PB8EU98M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TG(10:0/10:0/10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000548
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a 250-mL flask containing glycerol (5.0 g, 54.3 mmol) and equipped with a condenser, were added capric acid (37.4 g, 217.2 mmol) and calcium oxide (45.4 mg, 0.8 mmol). The mixture was heated at 175° C. under partial vacuum (1 Torr, water pump vacuum) for 22 hours. The temperature of the water in the condenser was approximately 35° C. in order to maintain a gentle reflux of the capric acid and to accelerate removal of water under vacuum. The reaction was cooled to room temperature and the residue dissolved in hot ethanol (95%, 400 mL). This solution was treated with charcoal, filtered over fiberglass and cooled in an ice bath at 0-5° C. for 2 hours. Tricaprin was crystallized as a white solid which was filtered and washed with cold ethanol (95%, 40 mL). Yield of product: 27.5 g (91%); mp 29-31° C.; 1H NMR (400 MHz, CDCl3): δ 5.22-5.29 (m, 1H), 4.29 (dd, J=11.9, J=4.3, 2H), 4.14 (dd, J=11.9, J=6.1, 2H), 2.26-2.34 (m, 6H), 1.54-1.65 (m, 6H), 1.18-1.36 (m, 36H), 0.87 (t, J=7.0, 9H). 13C NMR (101 MHz, CDCl3): δ 73.54, 173.13, 69.07, 62.32, 34.44, 34.27, 32.09, 29.67, 29.65, 29.51, 29.50, 29.34, 29.30, 25.13, 25.08, 22.90, 14.33; MS (ES) m/z 578 (M+Na+); HPLC: 5.6 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
45.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tricaprin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tricaprin
Reactant of Route 3
Reactant of Route 3
Tricaprin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tricaprin
Reactant of Route 5
Reactant of Route 5
Tricaprin
Reactant of Route 6
Reactant of Route 6
Tricaprin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.